2,2',3,4,4',5,5'-Heptabromobiphenyl
Overview
Description
2,2’,3,4,4’,5,5’-Heptabromobiphenyl is a polybrominated biphenyl (PBB) with the molecular formula C12H3Br7. It is a synthetic organic compound characterized by the presence of seven bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, often incorporated into consumer products such as electronics, textiles, and plastic foams to enhance their fire resistance .
Mechanism of Action
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl’s action include the induction of oxidative stress, disruption of the endocrine system, and neurotoxicity. It also mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Action Environment
2,2’,3,4,4’,5,5’-Heptabromobiphenyl is highly stable and resistant to degradation, contributing to its persistence in the environment. Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,2’,3,4,4’,5,5’-Heptabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The 2,2’,3,4,4’,5,5’-Heptabromobiphenyl has been shown to induce DNA damage and inhibit cell proliferation. It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Preparation Methods
The synthesis of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out through various chemical synthesis methods, with the key step being the coupling reaction of brominated benzene and biphenyl . Industrial production methods may vary depending on the manufacturer and specific patents, but the general approach involves controlled bromination reactions under specific conditions to achieve the desired heptabrominated product .
Chemical Reactions Analysis
2,2’,3,4,4’,5,5’-Heptabromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the biphenyl structure, potentially leading to the formation of different brominated biphenyl derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .
Scientific Research Applications
2,2’,3,4,4’,5,5’-Heptabromobiphenyl has several scientific research applications:
Environmental Studies: It is used as a model compound in studies of photocatalytic degradation of pollutants due to its persistence in the environment.
Toxicology Research: The compound is studied for its effects on liver microsomal drug-metabolizing enzymes and its role in inducing drug-metabolizing enzymes in various organisms.
Material Science: Its flame-retardant properties make it valuable in the development of fire-resistant materials for consumer products.
Comparison with Similar Compounds
2,2’,3,4,4’,5,5’-Heptabromobiphenyl is part of the polybrominated biphenyl family, which includes compounds with varying numbers of bromine atoms. Similar compounds include:
- 2,2’,3,4,4’,5,6’-Heptabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- 1,2,3,4,5-Pentabromo-6-(2-bromophenyl)benzene
These compounds share similar structural features but differ in the number and position of bromine atoms, which can influence their chemical properties and applications. The uniqueness of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl lies in its specific bromination pattern, which contributes to its distinct flame-retardant properties and environmental persistence .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHQOFAFNAVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218014 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67733-52-2 | |
Record name | 2,2',3,4,4',5,5'-Heptabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,5'-HEPTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8YQ2A981K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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